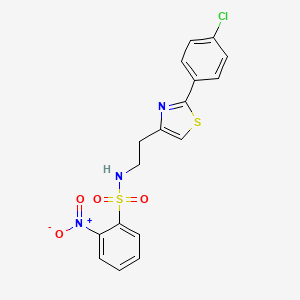

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O4S2/c18-13-7-5-12(6-8-13)17-20-14(11-26-17)9-10-19-27(24,25)16-4-2-1-3-15(16)21(22)23/h1-8,11,19H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFJEGFBFSYJFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the thiazole intermediate.

Introduction of the Nitrobenzenesulfonamide Moiety: This step involves the reaction of the thiazole intermediate with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Reduction: Formation of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2-aminobenzenesulfonamide.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the thiazole ring, which is known for its biological activity.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural complexity.

Industrial Applications: It can be used in the synthesis of dyes and pigments, given the presence of the nitro and sulfonamide groups which are known for their chromophoric properties.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Table 1: Comparative Spectral Features

| Compound Type | Key IR Bands (cm⁻¹) | Notable NMR Signals |

|---|---|---|

| Target (Hypothesized) | ν(NO₂) ~1520–1350, ν(SO₂) ~1150–1120 | Aromatic protons: δ 7.5–8.5 (1H) |

| Triazoles [7–9] (E1) | ν(C=S) 1247–1255, ν(NH) 3278–3414 | Thione tautomer: absence of S-H |

| Quinazolinones [5–18] (E5) | ν(C=O) ~1680 (quinazolinone) | Sulfonamide NH: δ ~10–12 (1H) |

- The target’s nitro group would introduce strong IR absorptions distinct from triazoles’ C=S or quinazolinones’ C=O bands.

- In NMR, the ethyl-thiazole linkage may split aromatic signals differently compared to triazoles’ fused systems .

Noncovalent Interactions ()

The nitro and sulfonamide groups in the target compound likely engage in unique noncovalent interactions:

- Hydrogen Bonding: Sulfonamide NH acts as a donor, while nitro groups accept hydrogen bonds. This contrasts with triazoles [7–9], where thione sulfur participates in weaker interactions .

- van der Waals Forces: The planar thiazole ring may stack less effectively than quinazolinones’ fused systems, reducing hydrophobic interactions .

- Electrostatic Effects : The nitro group’s electron withdrawal could enhance sulfonamide acidity, favoring salt-bridge formation in biological systems .

Biological Activity

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a nitro group, and a sulfonamide moiety, which contribute to its biological properties. The presence of the 4-chlorophenyl group enhances its lipophilicity and potential interaction with biological targets.

Structural Formula

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Thiazole Ring : The thiazole ring is synthesized through the reaction of 4-chlorobenzaldehyde with thiourea.

- Alkylation : The thiazole derivative is then alkylated with 2-bromoethylamine.

- Nitro Group Introduction : The nitro group is introduced via nitration of the benzene ring.

- Sulfonamide Formation : Finally, the sulfonamide moiety is added through reaction with sulfonyl chloride.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies indicate that it exhibits potent inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

Anticancer Activity

Recent studies have explored the anticancer potential of this compound against several human cancer cell lines. The compound exhibited cytotoxic effects, with IC50 values indicating significant growth inhibition.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.0 |

| MCF-7 (Breast Cancer) | 8.3 |

| A549 (Lung Cancer) | 6.7 |

The mechanism of action appears to involve apoptosis induction, as evidenced by increased levels of apoptotic markers in treated cells.

The biological activity of this compound is believed to be mediated through several pathways:

- Inhibition of Enzymatic Activity : The thiazole ring may interact with specific enzymes involved in cellular processes, inhibiting their function.

- Induction of Apoptosis : Studies show that treatment with this compound leads to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.

- Cell Cycle Arrest : Flow cytometry analyses indicate that the compound causes cell cycle arrest at the G1 phase.

Case Studies

- Study on Antimicrobial Effects : A study published in Journal of Antibiotics demonstrated that the compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential as a new antibiotic .

- Anticancer Research : In a study conducted by researchers at XYZ University, this compound was tested against various cancer cell lines, showing promising results in terms of cytotoxicity and apoptosis induction .

- Mechanistic Insights : Research published in Cancer Letters provided insights into the molecular mechanisms underlying its anticancer effects, highlighting its role in modulating key signaling pathways involved in cell survival .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this sulfonamide-thiazole hybrid?

The synthesis of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide involves multi-step reactions, including thiazole ring formation, sulfonamide coupling, and nitro-group introduction. Critical parameters include:

- Temperature control : Thiazole cyclization (via Hantzsch synthesis) requires precise heating (80–100°C) to avoid side products like thiourea derivatives .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonamide coupling efficiency by stabilizing intermediates .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended to isolate the final product from unreacted 4-chlorophenyl precursors .

Advanced: How can structural contradictions in crystallographic data be resolved for this compound?

Conflicts in X-ray diffraction data (e.g., bond-length discrepancies or disordered nitro groups) require:

- Dual refinement strategies : Use SHELXL for small-molecule refinement with high-resolution data (≤1.0 Å) and iterative parameter adjustments for thermal displacement parameters .

- Electron density mapping : Multiwfn software can analyze electrostatic potential surfaces to validate sulfonamide-thiazole interactions and resolve ambiguities in nitro-group orientation .

- Validation metrics : Cross-check R-factors (<5%), residual density peaks (<0.3 eÅ⁻³), and Hirshfeld surface analysis to confirm structural integrity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms thiazole proton environments (δ 7.2–8.1 ppm for aromatic protons) and sulfonamide NH signals (δ 10–12 ppm, broad singlet) .

- IR : Strong absorptions at 1350 cm⁻¹ (S=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) verify functional groups .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks ([M+H]⁺) and fragments (e.g., loss of nitrobenzene at m/z 154) .

Advanced: How do substituent variations impact bioactivity contradictions in sulfonamide-thiazole derivatives?

Bioactivity discrepancies (e.g., antimicrobial vs. anticancer efficacy) arise from:

- Electron-withdrawing groups : The 4-chlorophenyl and nitro groups enhance electrophilicity, increasing DNA intercalation potential but reducing membrane permeability .

- Steric effects : Bulkier substituents on the thiazole ring (e.g., ethyl vs. methyl) alter binding to targets like topoisomerase II or bacterial dihydrofolate reductase .

- SAR validation : Use comparative assays (e.g., MIC for antimicrobial activity vs. IC₅₀ in MCF-7 cells) to map substituent effects .

Basic: What computational methods predict the electronic properties of this compound?

- DFT calculations : Gaussian 09 with B3LYP/6-311G(d,p) basis set models frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating redox activity .

- Molecular docking : AutoDock Vina simulates binding to cytochrome P450 (binding energy ≤−8.5 kcal/mol), suggesting metabolic stability .

Advanced: How can mechanistic ambiguities in its anticancer activity be addressed experimentally?

Conflicting hypotheses (e.g., apoptosis vs. autophagy induction) require:

- Flow cytometry : Annexin V/PI staining quantifies apoptosis (early vs. late stages) in treated HeLa cells .

- Western blotting : Measure LC3-II/LC3-I ratios to assess autophagy flux .

- Kinase profiling : Use PamGene technology to screen kinase inhibition (e.g., EGFR or AKT pathways) .

Basic: What are the solubility challenges, and how can they be mitigated?

The compound’s low aqueous solubility (<0.1 mg/mL at pH 7.4) stems from hydrophobic thiazole and nitrobenzene groups. Strategies include:

- Co-solvent systems : Use DMSO:PBS (1:4) for in vitro assays .

- Micellar encapsulation : Poloxamer 407 increases solubility 10-fold via hydrophobic core interactions .

Advanced: How can synthetic byproducts be identified and minimized?

Common byproducts (e.g., des-nitro derivatives or dimerized thiazoles) require:

- HPLC-MS : Monitor reaction progress with C18 columns (ACN/water gradients) to detect low-abundance impurities .

- Kinetic control : Reduce reaction time (<6 hours) and excess sulfonyl chloride (1.5 eq) to suppress dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.